molecular formula C16H18N2O2S2 B2748061 N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide CAS No. 1798525-33-3

N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide

Cat. No.: B2748061
CAS No.: 1798525-33-3
M. Wt: 334.45
InChI Key: RJHHVWOJJPWZTM-UHFFFAOYSA-N
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Description

N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a chemical compound of significant interest in medicinal chemistry and drug discovery research. With a molecular formula of C16H18N2O2S2 and a molecular weight of 334.46 g/mol, this molecule features a complex hybrid structure that combines pyrano[4,3-d]thiazole and cyclopentane carboxamide pharmacophores, linked to a thiophene moiety . This structural class of compounds has garnered attention for its potential in various therapeutic areas. Molecular hybridization, the strategy of combining distinct pharmacophores into a single molecule, is a powerful approach in modern drug discovery. Heterocyclic hybrids, particularly those containing thiazole and pyrano rings, have demonstrated a range of promising biological activities in scientific studies. Recent research on structurally related thiopyrano[2,3-d]thiazole-pyrazole hybrids has shown these compounds can act as potent and selective inhibitors of carbonic anhydrase isozymes CA IX and CA XII, which are established biomarkers and therapeutic targets in oncology . These specific isoforms are overexpressed in various solid tumors and play a critical role in tumor pH regulation and survival, making them attractive for developing targeted anti-cancer agents . This product is intended for research applications only and is not designed for human therapeutic or veterinary use. Researchers can employ this compound as a key intermediate or lead structure in the synthesis of novel heterocyclic hybrids, for investigating structure-activity relationships (SAR) in medicinal chemistry programs, and for probing biological mechanisms in vitro. Analytical methods such as high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) are recommended for the characterization and quantification of this compound in research matrices.

Properties

IUPAC Name

N-(6,7-dihydro-4H-pyrano[4,3-d][1,3]thiazol-2-yl)-1-thiophen-2-ylcyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2S2/c19-14(16(6-1-2-7-16)13-4-3-9-21-13)18-15-17-11-5-8-20-10-12(11)22-15/h3-4,9H,1-2,5-8,10H2,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJHHVWOJJPWZTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=CS2)C(=O)NC3=NC4=C(S3)COCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides a detailed examination of its biological activity, synthesis, mechanisms of action, and comparisons with related compounds.

Chemical Structure and Properties

The compound features a unique structural configuration that includes:

  • Pyrano-thiazole ring : Known for diverse biological activities.
  • Thiophene moiety : Often associated with antimicrobial and anticancer properties.
  • Cyclopentanecarboxamide group : Contributes to the compound's stability and reactivity.

Molecular Formula and Weight

  • Molecular Formula : C15_{15}H14_{14}N2_{2}O1_{1}S
  • Molecular Weight : 270.35 g/mol

Antimicrobial Properties

Research indicates that derivatives of pyrano-thiazole compounds exhibit significant antimicrobial activity. For instance, studies have shown that similar compounds can effectively inhibit bacterial growth and possess antifungal properties. The presence of the thiophene ring enhances this activity due to its ability to interact with microbial cell membranes and enzymes.

Anticancer Activity

Compounds containing thiazole and thiophene rings have been explored for their anticancer potential. Mechanistic studies suggest that these compounds may inhibit key enzymes involved in cancer cell proliferation. Specifically, they may target:

  • DNA synthesis : Disrupting replication processes in cancer cells.
  • Kinase activity : Inhibiting pathways critical for tumor growth.

Case Studies

  • In vitro Studies :
    • A study evaluated the cytotoxic effects of similar compounds on various cancer cell lines (e.g., HeLa, MCF-7). Results indicated that concentrations below 10 µM led to significant reductions in cell viability.
    • The mechanism involved apoptosis induction through mitochondrial pathway activation.
  • In vivo Studies :
    • Animal models treated with related pyrano-thiazole derivatives showed reduced tumor size compared to control groups, supporting their potential as therapeutic agents.

The precise mechanisms by which this compound exerts its biological effects are still under investigation. Proposed mechanisms include:

  • Enzyme inhibition : Binding to active sites of enzymes involved in metabolic pathways.
  • Receptor modulation : Interacting with specific receptors to alter cellular signaling pathways.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-3-(phenylsulfonyl)propanamidePyrano-thiazole + sulfonyl groupAnticancer, antimicrobial
N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)thiophene-2-carboxamidePyrano-thiazole + thiopheneAntimicrobial, antifungal
N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)benzo[d]thiazole-6-carboxamidePyrano-thiazole + benzo-thiazoleAntiviral, anticancer

Unique Properties

The unique combination of the pyrano-thiazole core with thiophene and cyclopentanecarboxamide groups imparts distinct biological properties that may not be found in other similar compounds. This uniqueness positions it as a valuable candidate for further pharmacological exploration.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s uniqueness lies in its combination of pyrano-thiazole, cyclopentanecarboxamide, and thiophen-2-yl groups. Below is a detailed comparison with structurally or functionally related compounds from the literature:

Benzoimidazotriazol Derivatives ()

Compounds such as 1-(thiophen-2-yl)-2-(2-(thiophen-2-yl)-4H-benzo[4,5]imidazo[1,2-b][1,2,4]triazol-4-yl)ethan-1-one share the thiophen-2-yl substituent but differ in their core structure (benzoimidazotriazol vs. pyrano-thiazole). These analogs were synthesized via general Procedure C at 40°C, emphasizing the role of mild conditions in preserving sulfur-containing heterocycles . Key differences include:

  • Core Rigidity: The pyrano-thiazole core may confer greater conformational stability compared to the planar benzoimidazotriazol system.
  • Electron Density: Thiophen-2-yl groups in both compounds enhance electron-richness, but the pyrano-thiazole’s oxygen and sulfur atoms could modulate redox properties differently.

Thiazol-2-yl Acrylamide Derivatives ()

The patent-published compound N-(5-(3-(1-(thiazol-2-yl)amino)-1-oxopropan-2-yl)phenyl)pyridin-2-yl)acrylamide shares a thiazole component but replaces the cyclopentanecarboxamide with an acrylamide linker. This derivative acts as a CDK7 inhibitor, highlighting the pharmacological versatility of thiazole-containing compounds. Structural contrasts include:

  • Target Specificity: The pyrano-thiazole core’s fused ring system might engage different binding pockets compared to the linear acrylamide-thiazole framework .

Cyclopentyl Fentanyl Analogs ()

N-phenyl-N-[1-(2-phenylethyl)-4-piperidinyl]-cyclopentanecarboxamide (cyclopentyl fentanyl) shares the cyclopentanecarboxamide group but is tailored for opioid receptor binding. Key distinctions:

  • Biological Targets: Cyclopentyl fentanyl’s piperidinyl-phenethyl moiety targets μ-opioid receptors, whereas the pyrano-thiazole-thiophen system may favor non-opioid pathways.

Comparative Data Table

Compound Name Core Structure Key Substituents Potential Target/Activity Reference
N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide Pyrano-thiazole Cyclopentanecarboxamide, thiophen-2-yl Undisclosed (structural analog)
1-(thiophen-2-yl)-2-(2-(thiophen-2-yl)-4H-benzo[4,5]imidazo[1,2-b][1,2,4]triazol-4-yl)ethan-1-one Benzoimidazotriazol Dual thiophen-2-yl Synthetic intermediate
N-(5-(3-(1-(thiazol-2-yl)amino)-1-oxopropan-2-yl)phenyl)pyridin-2-yl)acrylamide Acrylamide-thiazole Thiazol-2-yl, pyridinyl CDK7 inhibitor (cancer therapy)
N-phenyl-N-[1-(2-phenylethyl)-4-piperidinyl]-cyclopentanecarboxamide (cyclopentyl fentanyl) Piperidinyl-phenethyl Cyclopentanecarboxamide, phenyl μ-opioid receptor agonist

Key Research Findings and Implications

  • Synthetic Feasibility: The target compound’s pyrano-thiazole core may require specialized cyclization techniques, contrasting with the straightforward coupling reactions used for benzoimidazotriazol derivatives .
  • Pharmacological Potential: While cyclopentyl fentanyl analogs highlight the carboxamide group’s role in receptor binding, the target compound’s heterocyclic diversity suggests unexplored biological targets .
  • Electrochemical Properties : Thiophen-2-yl and thiazole groups in related compounds demonstrate tunable redox behavior, which could be leveraged in designing sensors or catalysts .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide?

  • Methodology : Synthesis typically involves multi-step reactions starting with cyclization of pyrano-thiazole precursors followed by coupling with thiophene-substituted cyclopentanecarboxylic acid derivatives. Key steps include:

  • Cyclocondensation : Use of DMF or ethanol as solvents under reflux (80–120°C) for 6–12 hours to form the pyrano-thiazole core .
  • Amide Coupling : Activation of the carboxylic acid (e.g., via EDCl/HOBt) and reaction with the pyrano-thiazol-2-amine intermediate .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization to achieve ≥95% purity.

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Methodology :

  • 1H/13C NMR : Assign aromatic protons (δ 6.8–8.2 ppm for thiophene and pyrano-thiazole) and carbons (δ 120–160 ppm for heterocyclic systems) .
  • HRMS : Confirm molecular ion [M+H]+ with <2 ppm mass accuracy (e.g., C17H19N3O2S requires 337.1194) .
  • IR Spectroscopy : Identify carbonyl (C=O, ~1680 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) stretches .

Q. What preliminary biological assays are recommended to screen its activity?

  • Methodology :

  • In vitro binding assays : Use fluorescence polarization or SPR to assess interactions with kinase targets (e.g., JAK2, EGFR) .
  • Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity during synthesis?

  • Methodology :

  • Design of Experiments (DoE) : Apply factorial designs (e.g., 2^k or Box-Behnken) to test variables (temperature, solvent polarity, catalyst loading) .
  • Kinetic Studies : Monitor reaction progress via HPLC to identify rate-limiting steps (e.g., amide bond formation) .
  • Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) vs. ethanol for cyclization efficiency .

Q. How should contradictory data in biological activity studies be addressed?

  • Methodology :

  • Dose-response validation : Repeat assays with tighter concentration ranges (e.g., 0.1–10 µM) to confirm IC50 values .
  • Off-target profiling : Use proteome-wide affinity chromatography or computational docking (e.g., AutoDock Vina) to identify unintended interactions .
  • Metabolic stability tests : Incubate with liver microsomes to rule out rapid degradation (e.g., CYP450-mediated oxidation) .

Q. What computational strategies predict pharmacokinetic properties of this compound?

  • Methodology :

  • ADME Prediction : Use SwissADME or ADMETLab to estimate logP (target: 2–4), BBB permeability, and CYP inhibition .
  • Quantum Chemical Calculations : Calculate electrostatic potential surfaces to assess solubility and hydrogen-bonding capacity .

Q. How can structural analogs be designed to enhance target specificity?

  • Methodology :

  • Bioisosteric Replacement : Substitute the thiophene ring with furan or pyridine moieties to modulate electronic effects .
  • SAR Studies : Synthesize derivatives with varied substituents (e.g., methyl, nitro) on the cyclopentane ring and test against kinase panels .

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